molecular formula C13H9N5O2S B180189 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-57-4

2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B180189
M. Wt: 299.31 g/mol
InChI Key: BFNUGJIXTMHBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the nitrophenyl group would add significant conjugation and potentially impact the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino, nitrophenyl, and nitrile groups. These groups are all reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro, amino, and nitrile groups could impact the compound’s solubility .

Scientific Research Applications

  • Catalysis in Chemical Synthesis : The compound is used in the synthesis of its derivatives through a one-pot, multi-component procedure, which is catalyzed by metal-organic frameworks like magnetic NH2.MIL-101(Fe)/ED (Moghaddam et al., 2022).

  • Synthesis of Heterocyclic Compounds : It participates in cross-recyclization reactions with other chemicals like 1-morpholino-1-cyclopentene, leading to the formation of derivatives used in synthesizing various heterocyclic compounds (Dyachenko & Dyachenko, 2007).

  • Pharmaceutical Research : Some derivatives have shown potential in pharmaceutical research, particularly in the development of inhibitors for enzymes like eEF-2K, which are targets for cancer treatment (Devkota et al., 2014).

  • Material Science : Derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies utilize both experimental and computational methods to understand the efficiency and mechanism of corrosion inhibition (Verma et al., 2019).

  • Optical Studies : Investigations into the optical properties of derivatives have shown that they exhibit fluorescence in both solution and solid states. This opens up potential applications in the fields of materials science and photonics (Bardasov et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S/c14-5-9-11(10(6-15)13(17)21-12(9)16)7-1-3-8(4-2-7)18(19)20/h1-4,11H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUGJIXTMHBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 5
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 6
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Citations

For This Compound
1
Citations
X Fan, X Wang, X Zhang, X Li… - Journal of Chemical …, 2007 - journals.sagepub.com
One-pot reaction of aromatic aldehydes, cyanothioacetamide and malononitrile under microwave irradiation proved to be an efficient way for the synthesis of 2,6-diamino-4-aryl-4H-…
Number of citations: 6 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.